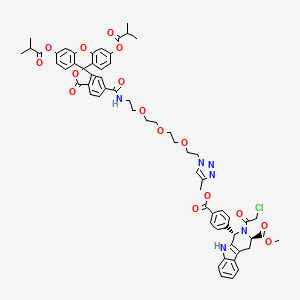

D-Fructose-d-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Fructose-d-1: is a ketohexose, a type of simple sugar that is found naturally in many plants. It is one of the three most important hexoses in living organisms, along with D-glucose and D-galactose . This compound is commonly found in honey, fruits, and some vegetables. It is known for its high sweetness and is often used as a sweetener in the food industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Fructose-d-1 can be synthesized through the isomerization of D-glucose using the enzyme glucose isomerase. This enzyme catalyzes the reversible isomerization of D-glucose to D-fructose . The reaction conditions typically involve a pH range of 7-8 and a temperature range of 60-70°C .

Industrial Production Methods: In industrial settings, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase . This process is commonly used in the production of high-fructose corn syrup, which is widely used as a sweetener in the food industry .

Analyse Des Réactions Chimiques

Types of Reactions: D-Fructose-d-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce 5-hydroxymethylfurfural (5-HMF) in the presence of acid catalysts.

Isomerization: this compound can be isomerized to D-glucose using glucose isomerase.

Common Reagents and Conditions:

Dehydration: Dehydration reactions typically involve the use of acid catalysts and high temperatures.

Major Products Formed:

5-Hydroxymethylfurfural (5-HMF): A major product formed from the oxidation and dehydration of this compound.

Applications De Recherche Scientifique

Chemistry: D-Fructose-d-1 is used as a starting material in the synthesis of various chemicals, including 5-HMF, which is a valuable platform chemical for the production of biofuels and bioplastics .

Biology: In biological research, this compound is used to study carbohydrate metabolism and its effects on cellular processes .

Medicine: this compound is used in medical research to study its effects on blood sugar levels and its potential role in the development of metabolic disorders .

Industry: In the food industry, this compound is widely used as a sweetener in various food products, including beverages, baked goods, and confectionery .

Mécanisme D'action

Molecular Targets and Pathways: D-Fructose-d-1 exerts its effects primarily through its metabolism in the liver. It is phosphorylated by the enzyme fructokinase to produce fructose-1-phosphate, which is then further metabolized to produce energy . The metabolism of this compound involves several key pathways, including glycolysis and gluconeogenesis .

Comparaison Avec Des Composés Similaires

D-Galactose: Another aldohexose that differs from this compound in the configuration of the hydroxyl groups.

Uniqueness: this compound is unique among the hexoses due to its high sweetness and its ability to be metabolized through different pathways compared to D-glucose and D-galactose . It is also the most abundant ketohexose found in nature .

Propriétés

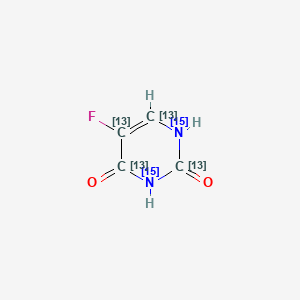

Formule moléculaire |

C6H12O6 |

|---|---|

Poids moléculaire |

181.16 g/mol |

Nom IUPAC |

(3S,4R,5R)-4-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D |

Clé InChI |

BJHIKXHVCXFQLS-WLJULAHPSA-N |

SMILES isomérique |

[2H][C@@]([C@@H](CO)O)([C@@H](C(=O)CO)O)O |

SMILES canonique |

C(C(C(C(C(=O)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)

![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)